(4-Phenylpyrimidin-2-yl)cyanamide
Overview
Description
(4-Phenylpyrimidin-2-yl)cyanamide is an organic compound with the molecular formula C11H8N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Mechanism of Action
Target of Action
Cyanamide compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of (4-Phenylpyrimidin-2-yl)cyanamide is not well-documented. Cyanamide compounds are known to participate in various chemical reactions. For instance, cyanamide has been reported to act as a phosphate activating agent, catalyzing phosphate activation reactions in the presence of glyoxylate or pyruvate .
Biochemical Pathways
Cyanamide compounds have been implicated in prebiotic chemistry, participating in reactions leading to the formation of nucleotides, amino acids, and lipid precursors .
Result of Action
Cyanamide compounds have been implicated in various biological processes, including the activation of phosphate groups, which is crucial for the formation of phosphodiester bonds in nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpyrimidin-2-yl)cyanamide typically involves the reaction of 4-phenylpyrimidine with cyanamide. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: (4-Phenylpyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amines.
Scientific Research Applications
(4-Phenylpyrimidin-2-yl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
- N-(4-Phenylpyrimidin-2-yl)guanidine
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
- N-(4-Phenylpyrimidin-2-yl)thiourea
Comparison: (4-Phenylpyrimidin-2-yl)cyanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Properties
IUPAC Name |
(4-phenylpyrimidin-2-yl)cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-8-14-11-13-7-6-10(15-11)9-4-2-1-3-5-9/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJEAXKOHSNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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